N-(3-chloro-2-methylphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide is a chloroacetamide derivative characterized by a complex substitution pattern. Its structure includes a 3-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 3,5-dichloro-N-methylsulfonylanilino moiety at the α-carbon.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O3S/c1-10-14(19)4-3-5-15(10)20-16(22)9-21(25(2,23)24)13-7-11(17)6-12(18)8-13/h3-8H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXYRFDNXGBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361829 | |
| Record name | N-(3-Chloro-2-methylphenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6489-18-5 | |
| Record name | N-(3-Chloro-2-methylphenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Chloroacetamide herbicides, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), share the chloroacetamide backbone but differ in substituents. For example:
- Alachlor has a methoxymethyl group and 2,6-diethylphenyl substitution, enabling pre-emergent herbicidal activity by inhibiting very-long-chain fatty acid synthesis .
- N-(3-chloro-2-methylphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide replaces the methoxy group with a sulfonylanilino moiety, likely altering solubility and target interactions.
Key Structural Differences :
- The sulfonylanilino group introduces sulfonyl and aromatic chlorine atoms, enhancing electronegativity and steric bulk compared to alachlor’s simpler methoxymethyl group.
Functional Implications :
FPR2 Agonists and Pyridazinone Derivatives
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , are mixed FPR1/FPR2 ligands with anti-inflammatory applications .
- These compounds combine acetamide linkages with pyridazinone rings, enabling calcium mobilization in neutrophils.
- The target compound’s sulfonylanilino group may interact with similar G-protein-coupled receptors (GPCRs), but the lack of a pyridazinone core likely alters selectivity.
Structural Contrast :
Crystallographic Comparisons
Crystal structures of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide reveal hydrogen-bonded chains via N–H⋯O and C–H⋯O interactions .
- The target compound’s methylsulfonylanilino group may introduce additional hydrogen-bonding sites (e.g., sulfonyl oxygen), influencing crystal packing and stability.
Solid-State Properties :
- Increased halogenation (3,5-dichloro vs.
Data Table: Comparative Analysis of Key Acetamide Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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